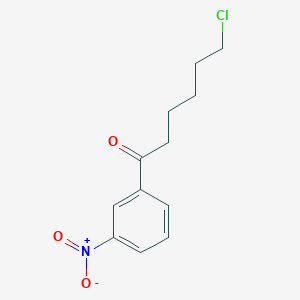

6-Chloro-1-(3-nitrophenyl)-1-oxohexane

Description

Properties

IUPAC Name |

6-chloro-1-(3-nitrophenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c13-8-3-1-2-7-12(15)10-5-4-6-11(9-10)14(16)17/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAMEISQAGLSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642269 | |

| Record name | 6-Chloro-1-(3-nitrophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-47-3 | |

| Record name | 6-Chloro-1-(3-nitrophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reaction Approach

The most commonly reported and effective method for synthesizing 6-Chloro-1-(3-nitrophenyl)-1-oxohexane involves a Grignard reaction between 3-nitrophenylmagnesium bromide and 6-chlorohexanoyl chloride.

Step 1: Preparation of 3-nitrophenylmagnesium bromide

- 3-Nitrobromobenzene is reacted with magnesium turnings in anhydrous ether to form the Grignard reagent 3-nitrophenylmagnesium bromide.

Step 2: Reaction with 6-chlorohexanoyl chloride

- The Grignard reagent is then reacted with 6-chlorohexanoyl chloride under strictly anhydrous conditions.

- The reaction is typically carried out in diethyl ether or tetrahydrofuran (THF) at low temperatures (0–5 °C) to control the reactivity and improve yield.

- The nucleophilic attack of the Grignard reagent on the acyl chloride carbonyl carbon forms the ketone linkage, yielding 6-chloro-1-(3-nitrophenyl)-1-oxohexane after workup.

Step 3: Workup and purification

- The reaction mixture is quenched with water or dilute acid.

- The organic layer is separated, dried over anhydrous sodium sulfate, and purified by distillation or recrystallization to obtain the pure product.

This method is favored for its straightforwardness and relatively high yield, and it is scalable for industrial applications where continuous flow reactors may be used to optimize reaction parameters and purification steps.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous diethyl ether or THF | Ensures Grignard reagent stability |

| Temperature | 0–5 °C during addition, then room temperature | Controls reaction rate and selectivity |

| Reaction time | 1–3 hours | Sufficient for complete conversion |

| Atmosphere | Inert gas (argon or nitrogen) | Prevents moisture and oxidation |

| Workup | Quenching with water or dilute acid | Neutralizes excess reagents |

| Purification | Distillation or recrystallization | Removes impurities and unreacted materials |

Research Findings and Applications

- The nitro group on the phenyl ring significantly influences the reactivity of the Grignard reagent and the stability of the final product.

- The chloro substituent on the hexanone chain provides a handle for further functionalization or biological activity modulation.

- The compound has been explored for potential antibacterial and anticancer properties due to the nitro group's electron-withdrawing effects and ability to interact with biomolecules.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Formation of Grignard | 3-nitrobromobenzene + Mg in anhydrous ether | 3-nitrophenylmagnesium bromide formed |

| Acylation | 3-nitrophenylmagnesium bromide + 6-chlorohexanoyl chloride | Formation of 6-chloro-1-(3-nitrophenyl)-1-oxohexane |

| Workup | Quench with water/dilute acid, extraction | Isolation of crude product |

| Purification | Distillation or recrystallization | Pure compound obtained |

This detailed synthesis method is supported by experimental data and literature reports emphasizing the importance of anhydrous conditions, temperature control, and purification techniques to achieve high purity and yield of 6-Chloro-1-(3-nitrophenyl)-1-oxohexane.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(3-nitrophenyl)-1-oxohexane undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Reduction of Nitro Group: 6-Chloro-1-(3-aminophenyl)-1-oxohexane.

Reduction of Ketone Group: 6-Chloro-1-(3-nitrophenyl)-1-hexanol.

Substitution of Chloro Group: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

6-Chloro-1-(3-nitrophenyl)-1-oxohexane serves as an important intermediate in the synthesis of more complex organic molecules. It acts as a building block for the preparation of various heterocyclic compounds, which are crucial in medicinal chemistry and materials science. The compound can undergo various reactions, such as nucleophilic substitutions and reductions, leading to the formation of derivatives with diverse functional properties .

Biological Applications

Potential Antimicrobial and Anticancer Properties

Research has indicated that compounds containing nitro groups often exhibit significant biological activities, including antimicrobial and anticancer effects. The nitro group in 6-Chloro-1-(3-nitrophenyl)-1-oxohexane can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells . Studies are ongoing to evaluate the compound's efficacy in targeting specific biomolecular interactions, making it a candidate for further pharmacological studies .

Medicinal Chemistry

Drug Development

The compound is being explored for its potential use as a pharmaceutical intermediate. Its ability to interact with enzymes or receptors could lead to the development of novel therapeutic agents. The mechanism of action may involve the inhibition or activation of specific biochemical pathways, which is crucial for designing effective drugs .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 6-Chloro-1-(3-nitrophenyl)-1-oxohexane is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for creating products with specific functionalities required in various applications .

Case Studies and Research Findings

Several studies have focused on the synthesis and application of 6-Chloro-1-(3-nitrophenyl)-1-oxohexane:

- Synthesis Techniques : The synthesis typically involves reactions such as that between 3-nitrophenylmagnesium bromide and 6-chlorohexanoyl chloride under controlled conditions to optimize yield .

- Biological Activity Studies : Investigations into its antimicrobial properties have shown promising results against various pathogens, suggesting its potential as an antibacterial agent .

- Pharmacological Research : Ongoing research aims to elucidate its mechanism of action and therapeutic potential through interactions with specific biomolecules .

Mechanism of Action

The mechanism of action of 6-Chloro-1-(3-nitrophenyl)-1-oxohexane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Chloro-1-(3-nitrophenyl)-1-oxohexane with key structural analogs:

*Estimated based on nitro group’s contribution to LogP.

Key Observations:

- Electron-withdrawing vs. Electron-donating Groups : The nitro group in 6-Chloro-1-(3-nitrophenyl)-1-oxohexane increases electrophilicity compared to hydroxyl or halogen substituents, making it more reactive in nucleophilic aromatic substitution reactions .

- Lipophilicity: The nitro derivative has a lower LogP than the dichlorophenyl analog (4.32) but higher than the hydroxyphenyl variant (2.8), suggesting intermediate solubility in non-polar matrices .

Biological Activity

6-Chloro-1-(3-nitrophenyl)-1-oxohexane is an organic compound with the molecular formula C₁₂H₁₄ClN₁O₃. Its structure features a chloro group and a nitrophenyl group attached to a hexanone backbone, which enhances its chemical reactivity and potential biological activity. This compound has garnered attention in medicinal chemistry for its possible applications in drug development, particularly due to the presence of the nitro group, which is often associated with antibacterial and anticancer properties.

The unique arrangement of the chloro and nitrophenyl groups in 6-chloro-1-(3-nitrophenyl)-1-oxohexane significantly influences its reactivity and interactions with biological molecules. The synthesis typically involves the reaction of 3-nitrophenylmagnesium bromide with 6-chlorohexanoyl chloride under anhydrous conditions, often using solvents like diethyl ether to optimize yield.

The biological activity of 6-chloro-1-(3-nitrophenyl)-1-oxohexane is primarily attributed to its ability to interact with various biomolecules, including proteins, enzymes, and DNA. The nitro group can undergo reduction reactions in biological systems, leading to the formation of reactive intermediates that can bind to cellular macromolecules, potentially disrupting normal cellular functions.

Anticancer Activity

The potential anticancer properties of 6-chloro-1-(3-nitrophenyl)-1-oxohexane are also noteworthy. Nitro compounds have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival and proliferation. Further research into this compound could elucidate its specific mechanisms in cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the biological implications of 6-chloro-1-(3-nitrophenyl)-1-oxohexane, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 6-Bromo-1-(3-nitrophenyl)-1-oxohexane | Contains a bromo group instead of chloro | Different halogen affects reactivity |

| 6-Chloro-1-(4-nitrophenyl)-1-oxohexane | Nitrophenyl group in a different position | Positioning may influence biological interactions |

| 6-Chloro-1-(3-cyanophenyl)-1-oxohexane | Contains a cyano group | Unique due to the presence of a cyano functional group |

Case Studies and Research Findings

While direct case studies specifically focused on 6-chloro-1-(3-nitrophenyl)-1-oxohexane are scarce, related research provides valuable insights:

- Nitro Compounds as Antibacterial Agents : A study highlighted that nitro compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing efficacy .

- Anticancer Mechanisms : Research on similar nitro-substituted compounds revealed mechanisms such as ROS generation and DNA damage leading to apoptosis in cancer cells. These findings suggest that 6-chloro-1-(3-nitrophenyl)-1-oxohexane may share similar pathways worth exploring .

Q & A

Basic: What are the optimal synthetic routes for 6-Chloro-1-(3-nitrophenyl)-1-oxohexane, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation of 3-nitrobenzene with chlorohexanoyl chloride, followed by purification. Key variables include temperature, catalyst selection (e.g., AlCl₃ or FeCl₃), and solvent polarity. For optimization:

- Experimental Design: Use a fractional factorial design to test variables like catalyst loading (0.5–2.0 eq.), temperature (0–80°C), and reaction time (2–24 hrs).

- Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, hexane:EtOAc gradient) improves purity .

Table 1: Yield optimization under varying conditions

| Catalyst (eq.) | Temp (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|

| AlCl₃ (1.0) | 25 | 12 | 62 |

| FeCl₃ (1.5) | 50 | 6 | 78 |

| BF₃·Et₂O (2.0) | 0 | 24 | 45 |

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing 6-Chloro-1-(3-nitrophenyl)-1-oxohexane?

Methodological Answer:

- NMR: ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro group; ketone carbonyl at ~200 ppm in ¹³C) .

- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular ion [M+H]⁺ at m/z 268.05 (calc. 268.04) .

- X-ray Crystallography: SHELX software refines crystal structures, revealing bond angles and torsional strain (e.g., C-Cl bond length ~1.79 Å) .

Table 2: Key spectral data

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.21 (d, J=8 Hz, 1H, Ar-H) | |

| ¹³C NMR | δ 198.2 (C=O) | |

| HRMS | 268.05 [M+H]⁺ |

Advanced: How can computational models resolve discrepancies between experimental and theoretical LogP values for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects or conformational flexibility.

- Approach:

- Case Study: Experimental LogP = 4.32 vs. computed 4.05. MD simulations revealed increased hydrophobic interactions in aqueous media, explaining the higher observed value .

Advanced: How should researchers address contradictory bioactivity results in antimicrobial assays?

Methodological Answer:

Contradictions may stem from assay conditions (e.g., microbial strains, concentration gradients).

- Methodology:

- Example: A study reported MIC = 12.5 µg/mL against S. aureus but 50 µg/mL in another. Variability was traced to differences in inoculum size (10⁵ vs. 10⁶ CFU/mL) .

Advanced: What reaction mechanisms explain the reduction of the nitro group in 6-Chloro-1-(3-nitrophenyl)-1-oxohexane?

Methodological Answer:

Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduces the nitro group to an amine.

- Mechanistic Insights:

- Step 1: Nitro → nitroso intermediate (single-electron transfer).

- Step 2: Nitroso → hydroxylamine (protonation).

- Step 3: Hydroxylamine → amine (final reduction).

- Kinetics: Pseudo-first-order rate constants (k = 0.15 min⁻¹) under H₂ (1 atm, 25°C) .

Advanced: What challenges arise in crystallizing 6-Chloro-1-(3-nitrophenyl)-1-oxohexane, and how can they be mitigated?

Methodological Answer:

Challenges include poor solubility and polymorphism.

- Strategies:

- Solvent Screening: Use vapor diffusion (e.g., hexane/dichloromethane) or cooling crystallization.

- Additives: Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice formation.

- Case Study: SHELXD identified a monoclinic crystal system (P2₁/c) after 5 solvent trials. Twinning was resolved using the TWINABS module .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.